(2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile
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Description
(2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile is a useful research compound. Its molecular formula is C22H17N3O4S2 and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Hydroamination Catalysis : A method utilizing silver acetate catalyzed hydroamination for preparing (Z)-2-methylene-1-sulfonylindolin-3-ols demonstrates the utility of N-heterocyclic ring-forming strategies. This process exemplifies the synthetic value of sulfonyl and indole derivatives in accessing other indole family compounds under mild conditions, emphasizing the method's efficiency and broad applicability in organic synthesis (Susanti et al., 2012).
Sulfonylation Reactions : The efficient 2-sulfonylation of indoles using KI/H2O2 in water showcases the development of novel methodologies for modifying indole structures, highlighting the significance of sulfonyl groups in organic chemistry. This reaction provides a pathway for introducing sulfonyl groups into indoles, a common motif in pharmaceuticals and agrochemicals, under environmentally benign conditions (Zhang et al., 2018).
Potential Biological Activities
Antimicrobial Properties : The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety for antimicrobial applications. These studies highlight the therapeutic potential of sulfonyl and indole derivatives, demonstrating their efficacy against various bacterial and fungal strains. This research underlines the ongoing exploration of sulfonyl-containing compounds as promising candidates for developing new antimicrobial agents (Darwish et al., 2014).
Material Science Applications
Pesticidal Activity : The synthesis of tribromomethyl phenyl sulfone derivatives explores novel compounds with potential pesticidal activity, indicating the diverse applicability of sulfonyl derivatives in agriculture. This research reflects the exploration of sulfonyl-containing compounds for developing new, more effective pesticides with specific action modes (Borys et al., 2012).
Properties
IUPAC Name |
(Z)-3-[4-[3-[(Z)-2-cyano-2-methylsulfonylethenyl]indol-1-yl]phenyl]-2-methylsulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-30(26,27)19(13-23)11-16-7-9-18(10-8-16)25-15-17(12-20(14-24)31(2,28)29)21-5-3-4-6-22(21)25/h3-12,15H,1-2H3/b19-11-,20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAMOBCPYKOIKC-YZLQMOBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)S(=O)(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C\C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(/C#N)\S(=O)(=O)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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